4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis of Novel Derivatives : A study by Süsse and Johne (1985) described a new route for synthesizing alkanoic acids derivatives of 4-Oxo-3,4-dihydroquinazoline, which could have potential applications in pharmaceutical chemistry (Süsse & Johne, 1985).
Antimicrobial and Antitubercular Agents : A 2019 study by Sulthana M.T, Chitra, and Alagarsamy synthesized novel carboxamidine derivatives of 4-Oxo-3,4-dihydroquinazoline, showing potent antimicrobial, antitubercular, and anti-HIV activities. This highlights its potential in developing new antimicrobial agents (Sulthana M.T, Chitra, & Alagarsamy, 2019).
Antiallergy Activity : Althuis, Moore, and Hess (1979) reported on the development of a derivative of 4-Oxo-3,4-dihydroquinazoline with significant oral antiallergy activity, suggesting its potential in allergy treatment (Althuis, Moore, & Hess, 1979).
Neurotropic Effects : Ovsjanykova et al. (2016) investigated the central neurotropic effects of derivatives of 4-Oxo-3,4-dihydroquinazoline. They found significant hypnotic, anticonvulsant, and antidepressant properties in some derivatives, indicating their potential in treating neurological disorders (Ovsjanykova et al., 2016).
Anticonvulsant and Antimicrobial Activities : A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel thioxoquinazolinone derivatives and found them effective in antimicrobial and anticonvulsant activities (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Gabapentin-based Synthesis for Biological Activities : In 2019, Khajehali and Darehkordi developed gabapentin-based oxo- and spiro-dihydroquinazolins, suggesting their potential use in biological activities (Khajehali & Darehkordi, 2019).
Mechanism of Action
4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid inhibits the activity of b-raf and is active against mutant melanoma cells . It’s pharmacokinetic properties are determined by its physicochemical profile, which includes molecular weight, lipophilicity, and logP value . These characteristics allow it to diffuse across cell membranes through passive transport mechanisms .
Future Directions
Properties
IUPAC Name |
4-oxo-3H-quinazoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZRVSIMAIQEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659436 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19181-77-2 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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